molecular formula C14H10N6S2 B1663220 4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine CAS No. 571149-48-9

4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine

Cat. No. B1663220
M. Wt: 326.4 g/mol
InChI Key: HIPMWEIBNDUPSH-UHFFFAOYSA-N
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Description

“4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C14H10N6S2. It has an average mass of 326.402 Da and a mono-isotopic mass of 326.04084 Da . This compound is a type of aryl sulfide and thienopyrimidine .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, such as “4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine”, is a topic of interest in the field of heterocyclic chemistry . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C14H10N6S2/c1-20-14(17-18-19-20)22-13-11-10(9-5-3-2-4-6-9)7-21-12(11)15-8-16-13/h2-8H,1H3 . The SMILES string is CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 .


Physical And Chemical Properties Analysis

As mentioned earlier, “4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine” has an average mass of 326.402 Da and a mono-isotopic mass of 326.04084 Da . It has a net charge of 0 .

Scientific Research Applications

Medicine

  • Application Summary : This compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, anticancer, anticonvulsant, antihypertensive, hypoglycemic, antiparasitic, and antiviral activities .

Chemistry

  • Application Summary : The compound can be used in the synthesis of functionally vital pyrimidines, which are important in various chemical reactions .

Biology

  • Application Summary : As a thienopyrimidine, it could be used to study DNA and RNA synthesis processes due to its structural similarity to nucleotides .

Materials Science

  • Application Summary : Potential use in the development of new materials with specific electronic or photonic properties due to its heterocyclic structure .

Agriculture

  • Application Summary : Could be explored for its use in the synthesis of new pesticides or herbicides given its bioactive heterocyclic core .

Anticancer Research

  • Application Summary : Thienopyrimidine derivatives have been studied for their anticancer properties, particularly against human cancer cell lines and primary CLL cells .
  • Results Summary : The effectiveness is often reported as IC50 values, indicating the concentration required to inhibit cell growth by 50%. The compound may lead to cell death by apoptosis and inhibit enzymes like CDK .

Diagnostic Imaging

  • Application Summary : Thienopyrimidines may serve as contrast agents or be tagged with radioisotopes for diagnostic imaging purposes .

Antimicrobial Resistance

  • Application Summary : The tetrazole moiety is known for its antimicrobial properties, which could be useful in tackling antibiotic-resistant strains .

Enzyme Inhibition

  • Application Summary : Due to its structural features, the compound could act as an inhibitor for enzymes like kinases, which are crucial in many diseases .

Neurodegenerative Diseases

  • Application Summary : Potential use in the development of treatments for neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neural pathways .

Solar Energy

  • Application Summary : The compound’s electronic properties might be harnessed in the design of organic photovoltaic cells .

Chemical Sensors

  • Application Summary : Utilization as a sensing element in chemical sensors due to its reactivity with specific analytes .

properties

IUPAC Name

4-(1-methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6S2/c1-20-14(17-18-19-20)22-13-11-10(9-5-3-2-4-6-9)7-21-12(11)15-8-16-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPMWEIBNDUPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 2
4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 3
4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 4
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4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 5
4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 6
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4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine

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